molecular formula C13H14N2O2 B11879370 2-(Morpholin-4-yl)quinolin-4(1H)-one CAS No. 916039-74-2

2-(Morpholin-4-yl)quinolin-4(1H)-one

Cat. No.: B11879370
CAS No.: 916039-74-2
M. Wt: 230.26 g/mol
InChI Key: HRNRAGIDOGFWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholin-4-yl)quinolin-4(1H)-one is a synthetic organic compound featuring a quinolin-4(1H)-one scaffold substituted at the 2-position with a morpholine ring. This structure places it within a class of compounds that are of significant interest in medicinal chemistry and drug discovery. The quinolone core is a privileged scaffold in pharmacology, known for its diverse biological activities. Scientific literature indicates that quinolone derivatives, particularly 4-quinolones, are extensively investigated for their antibacterial, antimalarial, and antitumor properties . The incorporation of a morpholine ring, a common feature in drug design, is often used to fine-tune the molecule's physicochemical properties, solubility, and biological activity . While the specific profile of this compound is the subject of ongoing research, analogs and hybrid molecules containing both quinoline and morpholine motifs have demonstrated promising activity as anticancer agents by targeting protein kinases like EGFR, and as antimicrobial agents by inhibiting bacterial DNA gyrase . Therefore, this compound serves as a valuable chemical intermediate or lead compound for researchers developing new therapeutic candidates in areas such as oncology and infectious diseases. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

916039-74-2

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-morpholin-4-yl-1H-quinolin-4-one

InChI

InChI=1S/C13H14N2O2/c16-12-9-13(15-5-7-17-8-6-15)14-11-4-2-1-3-10(11)12/h1-4,9H,5-8H2,(H,14,16)

InChI Key

HRNRAGIDOGFWEH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C3=CC=CC=C3N2

Origin of Product

United States

Synthetic Methodologies for 2 Morpholin 4 Yl Quinolin 4 1h One and Its Analogues

Classical and Established Synthetic Approaches

The foundational quinolin-4(1H)-one skeleton is accessible through several named reactions that have been cornerstones of heterocyclic chemistry for over a century. These methods typically involve the cyclization of substituted anilines.

The Gould-Jacobs reaction is a significant thermal cyclization method for creating the quinolin-4-one backbone. mdpi.com The process commences with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgrsc.org This initial step forms an anilidomethylenemalonic ester intermediate. wikipedia.org Subsequent heating at high temperatures (often exceeding 250 °C) induces an intramolecular cyclization, which is followed by the elimination of ethanol to yield a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikipedia.org This product exists predominantly in its 4-oxo tautomeric form. wikipedia.org The final steps involve saponification of the ester group to a carboxylic acid and subsequent thermal decarboxylation to afford the desired quinolin-4(1H)-one core. mdpi.comwikipedia.org A key consideration in the Gould-Jacobs reaction is regioselectivity; when using asymmetrically substituted anilines, the cyclization can occur at either ortho position, potentially leading to a mixture of products. mdpi.com

Table 1: Gould-Jacobs Reaction Parameters

Step Reagents Conditions Product
Condensation Aniline, Diethyl ethoxymethylenemalonate Varies, can be neat or in solvent Anilidomethylenemalonic ester
Cyclization Intermediate from step 1 High temperature (~250-300 °C), often in a high-boiling solvent (e.g., Dowtherm A) Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
Hydrolysis Ester from step 2, NaOH(aq) Reflux 4-oxo-1,4-dihydroquinoline-3-carboxylic acid

| Decarboxylation | Carboxylic acid from step 3 | High temperature | Quinolin-4(1H)-one |

The Conrad-Limpach synthesis provides another route to 4-hydroxyquinolines (which tautomerize to quinolin-4-ones) by condensing anilines with β-ketoesters. synarchive.comwikipedia.org The reaction mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a Schiff base intermediate. wikipedia.org This is followed by a critical thermal cyclization step, which requires high temperatures (around 250 °C) to close the ring. synarchive.comwikipedia.org This high-energy annulation step involves breaking the aromaticity of the aniline ring and is often the rate-determining step. nih.gov The choice of a high-boiling point solvent is crucial for achieving good yields. nih.gov The reaction ultimately produces a 4-hydroxyquinoline, which is in equilibrium with its more stable quinolin-4(1H)-one tautomer. wikipedia.org This method is particularly useful for the synthesis of 2-alkyl-4(1H)-quinolones. uni-konstanz.de

Developed in 1979, the Biere-Seelen synthesis offers an alternative pathway starting from methyl anthranilate. mdpi.com The synthesis begins with a Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, which produces an enaminoester intermediate. mdpi.com This intermediate then undergoes cyclization in the presence of a strong base to form the quinolin-4-one ring system. mdpi.com Subsequent regioselective hydrolysis can be performed to yield different carboxylic acid derivatives, which can then be decarboxylated if necessary to produce the unsubstituted quinolin-4-one core. mdpi.com

The Dieckmann condensation is an intramolecular Claisen condensation of a diester using a strong base to form a cyclic β-keto ester. synarchive.comorganic-chemistry.org Its application to quinolin-4-one synthesis involves an appropriately substituted N-acylanthranilate. researchgate.net For example, the reaction of methyl anthranilate with methyl acrylate can produce a diester which, upon treatment with a base like sodium hydride, undergoes intramolecular cyclization to yield a dihydroquinolinone. mdpi.com Subsequent oxidation, for instance with chloranil, leads to the aromatic quinolin-4(1H)-one product. mdpi.com A variety of strong bases can be employed for the cyclization, including sodium alkoxides, sodium hydride, and potassium tert-butoxide. researchgate.net

Advanced and Modern Synthetic Strategies

While classical methods are effective for building the quinolin-4(1H)-one core, modern synthetic strategies, particularly those involving metal catalysis, are indispensable for efficiently introducing substituents like the morpholine (B109124) group at the 2-position.

The introduction of a morpholine group onto the quinolin-4(1H)-one core is typically achieved via a C-N cross-coupling reaction. This generally requires a precursor such as a 2-halo-quinolin-4(1H)-one. While the Suzuki-Miyaura reaction is primarily known for C-C bond formation, the broader family of palladium-catalyzed cross-coupling reactions, which includes Buchwald-Hartwig amination, is directly applicable here.

The general approach involves the synthesis of a 2-chloro- or 2-bromo-quinolin-4(1H)-one intermediate. This intermediate can then be subjected to a palladium-catalyzed reaction with morpholine. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by coordination of the amine (morpholine), and finally, reductive elimination to form the C-N bond and regenerate the catalyst.

Alternatively, related palladium-catalyzed carbonylative coupling reactions can be used to construct the 2-substituted quinolin-4(1H)-one system. For instance, the coupling of a 2-haloaniline with a terminal acetylene in the presence of carbon monoxide and a palladium catalyst can directly yield a 2-substituted quinolin-4(1H)-one. mdpi.comresearchgate.net

While the Suzuki-Miyaura reaction itself is used for creating C-C bonds, it can be part of a multi-step strategy. For example, a 2-halo-quinolin-4-one could undergo a Suzuki coupling with an arylboronic acid to produce a 2-aryl-quinolin-4-one. researchgate.net Although this does not directly yield the target molecule, it demonstrates the utility of metal-catalyzed reactions in functionalizing the 2-position of the quinolinone ring, a strategy that is conceptually similar to the C-N bond formation required for the synthesis of 2-(Morpholin-4-yl)quinolin-4(1H)-one.

Table 2: Representative Conditions for C-N Cross-Coupling

Component Example Purpose
Substrate 2-chloro-quinolin-4(1H)-one Electrophilic partner
Nucleophile Morpholine Amine source
Catalyst Pd(OAc)₂, Pd₂(dba)₃ Palladium source for the catalytic cycle
Ligand BINAP, Xantphos, etc. Stabilizes the palladium complex and facilitates the reaction
Base NaOt-Bu, Cs₂CO₃, K₃PO₄ Activates the amine and facilitates reductive elimination

| Solvent | Toluene, Dioxane | High-boiling, non-protic solvent |

This modern approach offers high functional group tolerance and generally proceeds under milder conditions than the classical cyclization methods. researchgate.net

N-Heterocyclic Carbene (NHC)-Catalyzed Methodologies for Quinolin-4(1H)-one Synthesis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in modern organic synthesis due to their unique electronic properties. mdpi.comnih.govthieme.de Their application in the synthesis of the quinolin-4(1H)-one core involves their ability to act as strong nucleophiles, enabling novel reaction pathways. mdpi.comnih.gov

One established NHC-catalyzed route to quinolin-4-ones was developed by Rai and co-workers. mdpi.comnih.gov This methodology involves the reaction between an aldehyde and a bromo-enone derivative. The proposed mechanism, outlined in the table below, begins with the nucleophilic attack of the NHC on the aldehyde's carbonyl carbon. This generates a Breslow intermediate, which, after a proton transfer, forms a homoenolate. This nucleophilic homoenolate then attacks the bromo-enone, leading to an adduct that undergoes intramolecular heterocyclization. The final step is dehydration, driven by the formation of the stable, conjugated quinolin-4-one system. mdpi.comnih.gov

StepIntermediate/ProcessDescription
1 Breslow Intermediate FormationThe N-heterocyclic carbene catalyst nucleophilically attacks an aldehyde, forming a tetrahedral intermediate which rearranges into the Breslow intermediate. nih.gov
2 Homoenolate GenerationA proton transfer occurs within the Breslow intermediate to produce a nucleophilic homoenolate species. mdpi.comnih.gov
3 Nucleophilic AttackThe homoenolate attacks an α,β-unsaturated compound (e.g., a bromo-enone), forming a new C-C bond and creating an adduct. mdpi.comnih.gov
4 Intramolecular CyclizationThe adduct undergoes an intramolecular cyclization reaction, forming the heterocyclic ring of the quinolinone precursor. mdpi.comnih.gov
5 Dehydration/AromatizationThe cyclized intermediate undergoes dehydration to yield the final, stable quinolin-4(1H)-one product. mdpi.comnih.gov

This organocatalytic approach offers a valuable alternative to traditional metal-catalyzed methods for constructing the fundamental quinolin-4(1H)-one scaffold. mdpi.com

Intermolecular Cyclization and Oxidative Aromatization Protocols

The synthesis of quinolin-4(1H)-ones can be efficiently achieved through strategies involving intermolecular cyclization followed by an oxidative aromatization step. These protocols often start with precursors that, after cyclization, result in a dihydroquinolinone intermediate, which must be oxidized to yield the final aromatic product. acs.org

A notable method involves the oxidative cyclization of o-(1-hydroxy-2-alkynyl)-N-tosylanilides. nih.govdntb.gov.ua In this process, an oxidant like manganese(IV) oxide (MnO₂) facilitates a sequential oxidation of the alcohol to a ketone and subsequent intramolecular hydroamination. The choice of solvent can influence the reaction's outcome, leading to either 4-quinolones or (Z)-2-alkylidene-3-oxindoles. nih.gov The proposed mechanism suggests that MnO₂ acts both as an oxidant and as a Lewis acid to activate the intermediate ynone for the cyclization step. nih.gov

Another key strategy focuses on the direct aromatization of 2,3-dihydroquinolin-4(1H)-one precursors. Transition-metal-activated persulfate salts have been successfully employed for this transformation. acs.org The reaction is proposed to proceed via a sulfate free radical (SO₄⁻•), which is generated by the activation of a persulfate salt with a transition metal like copper. This radical promotes the formation of a benzylic cation intermediate from the dihydroquinolinone, which then aromatizes to the corresponding quinolin-4(1H)-one. acs.org This method is particularly effective for substrates with electron-donating groups. acs.org

Table: Oxidative Aromatization of Dihydroquinolin-2(1H)-ones

Entry Substrate Substituent Oxidant System Yield (%)
1 5-Ethyloxy K₂S₂O₈ / CuSO₄ 89
2 7-Ethyloxy K₂S₂O₈ / CuSO₄ 88
3 7-(Benzyloxy) K₂S₂O₈ / CuSO₄ 81
4 7-Methyl K₂S₂O₈ / CuSO₄ 85
5 7-Bromo K₂S₂O₈ / CuSO₄ 66
6 7-Vinyl K₂S₂O₈ / CuSO₄ 62

Data sourced from a study on oxidative aromatization using transition-metal-activated persulfate salts. acs.org

These oxidative methods provide robust pathways for the final step in the synthesis of the quinolin-4(1H)-one core, converting saturated or partially saturated heterocyclic systems into the desired aromatic scaffold. mdpi.com

Multi-Parallel Synthesis and Library Generation for this compound Analogues

The generation of chemical libraries containing diverse analogues of a core structure is a cornerstone of modern medicinal chemistry. For this compound, multi-parallel synthesis techniques can be employed to rapidly create a multitude of derivatives for structure-activity relationship (SAR) studies. This involves systematically modifying different positions of the quinolinone scaffold.

A general strategy for library generation would involve a common intermediate, such as a 2-chloro-quinolin-4(1H)-one derivative, which can then be reacted with a diverse panel of amines, including morpholine and its derivatives, to generate variability at the C-2 position. Similarly, starting with various substituted anilines in the initial quinolinone synthesis (e.g., via Camps cyclization or Gould-Jacobs reaction) would introduce diversity on the benzo portion of the ring system. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose and have been used to synthesize libraries of quinoline-based compounds. nih.gov For instance, a library of 2-(quinolin-4-yl)imidazolines was successfully synthesized using a Pd-catalyzed arylation method, demonstrating the feasibility of applying such chemistry to create diverse quinoline (B57606) derivatives. nih.gov

A hypothetical parallel synthesis scheme for generating analogues of this compound could be designed as follows:

StepDescriptionReactants
1. Core Synthesis Synthesis of a variety of substituted 2-chloro-4-hydroxyquinoline precursors.Diverse anilines (R¹ varied) + Diethyl malonate → Cyclization → Chlorination
2. Diversification Parallel reaction of the chloroquinoline library with a set of diverse amines.Library of 2-chloro-4-hydroxyquinolines + Diverse amines (including morpholine, piperidine, etc.)
3. Further Functionalization Optional regioselective functionalization (e.g., C-H activation) of the resulting library.Library from Step 2 + Aryl halides, etc. (R² varied)

This approach allows for the systematic exploration of the chemical space around the this compound scaffold, facilitating the identification of compounds with optimized properties.

Specific Synthetic Pathways for this compound Core and Substituents

Introduction of the Morpholine Moiety at the C-2 Position

The introduction of the morpholine group at the C-2 position of the quinolin-4(1H)-one ring is a key synthetic transformation. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The process requires a quinolinone precursor that has a suitable leaving group, most commonly a halogen like chlorine or bromine, at the C-2 position.

The general procedure involves reacting a 2-chloro-quinolin-4(1H)-one derivative with morpholine. nih.gov The reaction is often carried out in a polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF) and may require heating or refluxing to proceed to completion. A base, such as potassium carbonate (K₂CO₃), is typically added to neutralize the hydrogen halide formed during the reaction. nih.gov In some cases, additives like sodium iodide (NaI) can be used to facilitate the reaction, likely through an in-situ Finkelstein reaction that converts the chloro-substituent to a more reactive iodo-substituent. nih.gov

For example, a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were synthesized by refluxing the corresponding chloro-quinoline precursors with morpholine in acetonitrile in the presence of K₂CO₃ and NaI for 24 hours. nih.gov This highlights a robust and commonly used method for forging the C-N bond between the quinoline C-2 carbon and the morpholine nitrogen.

Regioselective Functionalization of the Quinoline Ring System

After the construction of the core this compound structure, further molecular diversity can be achieved through regioselective functionalization of the quinoline ring. Transition-metal-catalyzed C-H activation has become a premier strategy for this purpose, as it allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering high atom and step economy. mdpi.comnih.gov

The quinoline scaffold can be functionalized at nearly all positions, with the specific site being controlled by the choice of catalyst, directing group, and reaction conditions. mdpi.com The nitrogen atom in the quinoline ring can act as an internal directing group, often favoring functionalization at the C2 and C8 positions. acs.org

C8-Functionalization : Using quinoline N-oxides as substrates has proven effective for directing reactions specifically to the C8 position. acs.org

C2-Functionalization : While the C-2 position is already occupied by the morpholine group in the target compound, C-H activation strategies are highly relevant for functionalizing the precursors. For instance, palladium-catalyzed C2 arylation of quinoline N-oxide with unactivated benzene (B151609) has been reported. mdpi.com

Functionalization at other positions (C3, C4, C5, C6, C7) : Achieving selectivity at other positions can be more challenging but has been accomplished using various catalytic systems and directing group strategies. acs.orgresearchgate.netwpmucdn.com

These advanced methodologies allow for the late-stage modification of the this compound scaffold, enabling the synthesis of complex derivatives that would be difficult to access through traditional multi-step sequences. mdpi.com

Synthesis of Hybrid Structures Incorporating the this compound Unit

Molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a widely used strategy to create novel molecules with potentially enhanced or synergistic biological activities. The this compound unit can serve as a versatile scaffold for the synthesis of such hybrid structures. researchgate.net

A powerful and efficient method for creating these hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable 1,2,3-triazole ring that acts as a linker between the quinoline moiety and another molecular entity.

A recent study demonstrated this approach by synthesizing a series of quinoline-morpholine-triazole hybrids. researchgate.net The synthesis began with the preparation of 2-morpholinoquinoline-3-methyl propargyl ether, which contains the necessary terminal alkyne functionality. This precursor was then reacted with a panel of different aryl azides via a CuAAC reaction to yield a library of hybrid compounds in good yields (71-85%). researchgate.net

Table: Synthesis of 2-Morpholinoquinoline-Triazole Hybrids

Entry (Aryl group on azide) Product Yield (%)
Phenyl 4-(3-(((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)quinolin-2-yl)morpholine 85
4-Chlorophenyl 4-(3-(((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)methyl)quinolin-2-yl)morpholine 81
4-Fluorophenyl 4-(3-(((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)methyl)quinolin-2-yl)morpholine 79
4-Nitrophenyl 4-(3-(((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)methyl)quinolin-2-yl)morpholine 71

Data sourced from Sree et al., demonstrating the synthesis of quinoline-based morpholine-1,2,3-triazole hybrids. researchgate.net

This strategy showcases how the this compound scaffold can be readily incorporated into more complex molecular architectures, expanding its potential applications. nih.govresearchgate.net

Spectroscopic and Structural Elucidation of 2 Morpholin 4 Yl Quinolin 4 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution and the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) is instrumental in identifying the presence and arrangement of hydrogen atoms in a molecule. In the context of 2-(Morpholin-4-yl)quinolin-4(1H)-one derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons of the quinolinone core and the morpholine (B109124) ring. nih.gov

For instance, in a related series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, the protons on the quinoline (B57606) ring typically appear as doublets and multiplets in the aromatic region of the spectrum. nih.gov Specifically, the C-2 and C-3 protons of the quinoline often resonate as doublets. nih.gov The protons of the morpholine ring in N-substituted morpholines generally show distinct signals for the axial and equatorial protons, often appearing as multiplets. nih.gov The chemical shifts of the protons on the morpholine ring are influenced by the electronic environment created by the quinolinone moiety. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) and the oxygen atom (O-CH₂) of the morpholine ring typically exhibit characteristic chemical shifts. chemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for Protons in a Morpholine-Substituted Quinoline Derivative.

Proton Chemical Shift (δ, ppm) Multiplicity
Quinoline C-2 H 8.82 d
Quinoline C-3 H 7.43 d
Morpholine N-CH₂ ~3.7 m
Morpholine O-CH₂ ~2.9 m

Note: The exact chemical shifts and multiplicities can vary depending on the specific derivative and the solvent used.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in the structure of this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the characterization of the entire carbon skeleton. nih.gov

The carbonyl carbon (C=O) of the quinolinone ring is typically observed as a downfield signal, often above 160 ppm. asianpubs.org The carbons of the quinoline aromatic rings appear in the range of approximately 115-150 ppm. nih.gov The carbons of the morpholine ring have characteristic chemical shifts, with the carbons adjacent to the nitrogen and oxygen atoms being deshielded and appearing at a lower field compared to other aliphatic carbons. researchgate.net

Table 2: Illustrative ¹³C NMR Chemical Shifts for the Carbon Skeleton of a Morpholine-Substituted Quinolinone.

Carbon Chemical Shift (δ, ppm)
Quinolinone C=O >160
Quinoline Aromatic Carbons 115-150
Morpholine N-C ~67
Morpholine O-C ~46

Note: Chemical shifts are approximate and can be influenced by substitution patterns and solvent effects.

Solid-State NMR (ss-NMR) for Solid-State Structural Insights

Solid-state NMR (ss-NMR) is a valuable technique for studying the structure and dynamics of molecules in their solid form, providing information that may not be accessible from solution-state NMR or X-ray crystallography, especially for non-crystalline or disordered materials. nih.gov For derivatives of this compound, ss-NMR can offer insights into intermolecular interactions, polymorphism, and the conformation of the molecule in the solid state. nih.govnih.gov

Techniques like Cross-Polarization/Magic-Angle Spinning (CP/MAS) are commonly used to obtain high-resolution spectra of solid samples. nih.gov By analyzing the chemical shifts and line widths in the ss-NMR spectrum, researchers can deduce information about the local environment of the nuclei and the presence of different crystalline forms. nih.gov

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov For derivatives of this compound that form suitable single crystals, this technique can provide precise bond lengths, bond angles, and details of the crystal packing. scielo.brhelsinki.fi

Crystal structure analysis of related quinolinone and morpholine-containing compounds has revealed important structural features. For instance, the quinolinone ring is generally planar, while the morpholine ring typically adopts a chair conformation. helsinki.finih.gov The analysis can also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. nih.gov In one study of a morpholine derivative, intramolecular O-H⋯N hydrogen bonds were observed. nih.gov

Spectrophotometric Analysis

Spectrophotometric methods, particularly UV-Vis spectroscopy, are used to study the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions. mu-varna.bg The spectrum of this compound derivatives is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the quinolinone chromophore.

The exact position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern on the quinoline ring and the solvent used. nih.gov For example, the UV absorption spectra of fluoroquinolones, a related class of compounds, show significant absorption in the 220–370 nm range, with absorption maxima around 277-288 nm. nih.gov The room temperature UV absorption spectrum of morpholine itself displays a bimodal appearance with an onset at approximately 255 nm. rsc.org

Table 3: Expected UV-Vis Absorption Maxima for a Quinolinone Derivative.

Electronic Transition Approximate λ_max (nm)
π→π* 220-300
n→π* >300

Note: The values are illustrative and can vary based on the specific molecular structure and solvent polarity.

Fluorescence Spectroscopy and Photophysical Properties of this compound Related Chromophores

The photophysical properties of heterocyclic compounds related to this compound, such as quinazolines and pyrazoloquinolines, are of significant interest due to their potential applications in materials science, including as fluorophores for organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.netresearchgate.net The core structure of these molecules acts as a chromophore, and their absorption and emission characteristics are highly sensitive to both structural modifications and the surrounding environment.

Studies on related push-pull quinazoline (B50416) derivatives, where an electron-donating group is conjugated with an electron-accepting group, have revealed that these molecules exhibit absorption bands in the UV or visible region and typically emit green light upon irradiation. researchgate.net A common characteristic of these chromophores is a significant red shift (bathochromic shift) in their fluorescence emission maxima as the polarity of the solvent increases. researchgate.net This pronounced solvatochromism suggests the formation of an intramolecular charge transfer (ICT) state in the excited state, where there is a greater separation of charge compared to the ground state. researchgate.net

The introduction of different substituents allows for the fine-tuning of the photophysical properties. For instance, in a series of 2-(thiophen-2-yl)quinazoline derivatives, functionalization with electron-donating groups like 4-(diethylamino)phenyl and 4-(diphenylamino)phenyl resulted in green light emission, while other aryl and arylethynyl counterparts showed blue light emission. researchgate.net This demonstrates that the nature of the substituent directly influences the emission color. researchgate.netnih.gov Furthermore, the protonation of nitrogen atoms within the heterocyclic ring can lead to dramatic color changes, a phenomenon known as halochromism. This reversible process opens possibilities for the development of colorimetric and luminescent pH sensors. researchgate.netresearchgate.net

The quantum yield of fluorescence is a critical parameter for these chromophores. In some non-donor-substituted pyrazoloquinoline derivatives, high quantum yields have been observed. researchgate.net The photophysical data for a selection of related heterocyclic chromophores are summarized below, illustrating the impact of substitution and solvent on their optical properties.

Table 1: Photophysical Properties of Related Heterocyclic Chromophores

Compound/Derivative Class Absorption λmax (nm) Emission λmax (nm) Key Observations
Arylvinylquinazoline Derivatives UV-Visible Region Green Emission Large red shifts in emission with increasing solvent polarity. researchgate.net
2-(Thiophen-2-yl)quinazoline Derivatives with Aminophenyl groups Not specified Green Emission Push-pull system enhances emission properties. researchgate.net
2-(Thiophen-2-yl)quinazoline Derivatives with Arylethynyl groups Not specified Blue Emission Substituent variation tunes emission color. researchgate.net
Non-donor-substituted Pyrazoloquinolines Not specified Not specified High fluorescence quantum yield reported. researchgate.net

| Diphenylaminofluorene Polymer | 416 | Not specified | Increasing chromophore content leads to red-shifted absorption. ucf.edu |

This table is generated based on data from related compound classes to infer potential properties.

Tautomeric Equilibria in Quinolin-4(1H)-one Systems

The quinolin-4(1H)-one scaffold can exist in two primary tautomeric forms: the 4-oxo (amide or keto) form and the 4-hydroxy (enol) form. The position of this equilibrium is crucial as it can significantly affect the molecule's chemical reactivity, biological activity, and spectroscopic properties.

Experimental Investigation of NH-4-oxo Tautomerism

Experimental studies have consistently shown that for the parent quinolin-4(1H)-one and many of its derivatives, the NH-4-oxo tautomer is the predominant form in both the solid state and in various solutions. researchgate.netnuph.edu.ua This preference has been unequivocally established through several spectroscopic and analytical techniques.

X-ray Crystallography: Single-crystal X-ray analysis of quinolin-4(1H)-one reveals a dimeric structure linked by intermolecular hydrogen bonds between the N-H group of one molecule and the C=O group of another (N-H···O=C). researchgate.net The observed carbon-oxygen bond length is characteristic of a C=O double bond, providing strong evidence for the 4-oxo structure in the solid state. researchgate.net

Infrared (IR) Spectroscopy: In the solid state, the powder FT-IR spectrum of quinolin-4(1H)-one shows a distinct stretching band for the C=O group, while the characteristic broad peak for an O-H stretch is absent. researchgate.net This further corroborates the dominance of the keto-tautomer.

While the keto form is overwhelmingly favored in solid and liquid states, studies of gas-phase pyridones, a related system, suggest a greater presence of the enol character, indicating that a tautomeric equilibrium does exist, even if it is heavily skewed. researchgate.net

Computational and Theoretical Investigations of 2 Morpholin 4 Yl Quinolin 4 1h One and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For quinoline (B57606) derivatives, these calculations have been instrumental in elucidating their electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.gov For quinoline derivatives, DFT calculations, often using the B3LYP/6–31 G′(d,p) basis set, have been employed to optimize molecular geometries, ensuring that the calculated structures correspond to energy minima. nih.gov These optimized geometries are crucial for understanding the molecule's stability and for subsequent analysis of its properties. nih.gov

The application of DFT extends to the calculation of various electronic and thermodynamic properties, which are vital for predicting the behavior of these compounds. nih.gov These theoretical calculations are often performed using software packages like Gaussian 09 and visualized with tools such as GaussView 5.0. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Energy Gap Calculations

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. researchgate.net A large energy gap suggests high stability and low reactivity, characterizing the molecule as "hard." nih.gov Conversely, a small energy gap indicates higher reactivity and lower stability, characterizing the molecule as "soft," and facilitates intramolecular charge transfer. nih.gov

Table 1: Frontier Molecular Orbital Energies and Related Properties of Selected Quinoline Derivatives This table is representative and compiled from various studies on quinoline derivatives. The specific values for 2-(Morpholin-4-yl)quinolin-4(1H)-one may vary.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Chemical Hardness (η)Chemical Softness (S)Electronegativity (χ)Electrophilicity Index (ω)
Derivative A-6.2-2.53.71.850.544.355.12
Derivative B-5.9-2.13.81.900.534.004.21
Derivative C-6.5-2.34.22.100.484.404.61

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable in drug discovery for predicting how a ligand, such as a quinoline derivative, might interact with a biological target, typically a protein. nih.gov

Prediction of Binding Conformations within Biological Targets

Molecular docking simulations have been successfully applied to predict the binding conformations of quinolin-4(1H)-one analogues within the active sites of various biological targets. For instance, derivatives of quinolin-4(1H)-one have been docked into the ATP-binding site of VEGFR-2, a key receptor in tumor angiogenesis. fmhr.org These studies help in understanding the spatial arrangement of the ligand within the receptor's binding pocket, which is crucial for its inhibitory activity. fmhr.org The validation of these predicted conformations often relies on comparing the docking poses with known binding modes of established inhibitors. fmhr.org

Elucidation of Ligand-Receptor Interaction Profiles (e.g., hydrogen bonding, π-π stacking)

Beyond predicting the binding pose, molecular docking elucidates the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov For example, in the case of quinoline derivatives targeting VEGFR-2, docking studies have revealed key hydrogen bond interactions with amino acid residues in the active site. nih.gov Similarly, π-π stacking interactions between the quinoline ring system and aromatic residues of the protein are often observed. nih.gov The morpholine (B109124) ring, a common feature in these analogues, can also participate in hydrogen bonding and improve pharmacokinetic properties. researchgate.netresearchgate.net

Table 2: Representative Ligand-Receptor Interactions for a Quinolin-4(1H)-one Analogue with a Protein Target This table illustrates the types of interactions that can be identified through molecular docking.

Interacting Residue (in Protein)Type of InteractionDistance (Å)
Amino Acid 1Hydrogen Bond2.9
Amino Acid 2Hydrophobic3.5
Amino Acid 3π-π Stacking4.2
Amino Acid 4Hydrogen Bond3.1

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov This approach is widely used in drug design to predict the activity of new, unsynthesized compounds and to optimize the structure of lead compounds. researchgate.net

For quinoline derivatives, QSAR studies have been conducted to understand the structural requirements for their biological activities, such as their role as P-glycoprotein inhibitors. nih.gov These models are developed by correlating various molecular descriptors (e.g., physicochemical, electronic, and steric properties) with the observed biological activity. pensoft.net

A typical QSAR study involves dividing a set of compounds into a training set, used to build the model, and a test set, used to validate its predictive power. pensoft.net The analysis can reveal which molecular properties, such as lipophilicity, polarizability, and molecular volume, have the most significant impact on the activity. researchgate.net For instance, a QSAR study on certain thiazole (B1198619) derivatives containing a morpholine moiety found that antioxidant activity increased with decreasing lipophilicity and molecular volume, and with an increasing dipole moment. researchgate.netpensoft.net

The insights gained from QSAR models can guide the rational design of new analogues with enhanced potency and a better understanding of their mechanism of action. researchgate.net

Development of 2D QSAR Models for Activity Prediction

Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are crucial for predicting the activity of novel compounds and for guiding the synthesis of more potent analogues.

Several studies have focused on developing reliable 2D-QSAR models for quinoline-based compounds to predict their therapeutic potential. For instance, a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, which share the core quinolinone structure, aimed to develop QSAR models for predicting their inhibitory activity against P-glycoprotein (ABCB1), a key protein in cancer multidrug resistance. nih.gov In this research, various linear and non-linear machine learning regression methods were employed, including k-nearest neighbors (KNN), decision tree (DT), back propagation neural networks (BPNN), and gradient boosting-based (GB) methods. nih.gov A total of 16 predictive models were developed using different 2D and 3D molecular descriptors. Among these, a model based on the CatBoost gradient boosting algorithm demonstrated the highest predictive quality, achieving a coefficient of determination (R²) of 95% with just a single descriptor. nih.gov

Similarly, 2D-QSAR models have been developed for quinoline derivatives targeting other diseases, such as malaria. In one such study against the K1 strain of Plasmodium falciparum, a statistically significant 2D-QSAR equation was derived using multiple linear regression. researchgate.net This model was then used to propose new hypothetical molecules with potentially enhanced antimalarial activity. researchgate.net Another comprehensive study developed 2D and 3D-QSAR models for a large database of 349 compounds with activity against the P. falciparum 3D7 strain. nih.govconicet.gov.ar The resulting 2D-QSAR model showed excellent statistical values (r²test = 0.845) and proved to be a better predictor of activity than the 3D-QSAR CoMFA model. nih.govconicet.gov.ar

The general approach in these studies involves calculating a wide range of molecular descriptors that encode physicochemical properties of the molecules. These large datasets of features are often redundant, which can lead to instability in machine learning models. nih.gov Therefore, feature selection techniques are typically applied to identify the most relevant descriptors that correlate with the biological activity. The analysis of these QSAR models not only allows for activity prediction but also provides insights into the structural requirements for the desired biological effect. pensoft.net

Table 1: Examples of 2D-QSAR Models for Quinoline Derivatives

Target/Activity Compound Series Method Key Statistical Metric Reference
P-glycoprotein (ABCB1) Inhibition 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives Gradient Boosting (CatBoost) R² = 0.95 nih.gov
Antimalarial (P. falciparum 3D7) Quinoline derivatives 2D-QSAR r²test = 0.845 nih.govconicet.gov.ar
Antimalarial (P. falciparum K1) 4-Quinolinylhydrazone derivatives Multiple Linear Regression Statistically significant equation researchgate.net

Identification of Key Structural Features for Desired Biological Activity

The synthesis and biological evaluation of various analogues of this compound have led to the identification of crucial structural features that govern their activity. Structure-activity relationship (SAR) studies highlight how modifications at different positions of the quinolin-4-one scaffold influence the pharmacological properties. nih.gov

The quinolin-4-one skeleton is a versatile scaffold, and chemical modifications at positions N-1, C-2, C-3, and on the fused benzene (B151609) ring (C-5, C-6, C-7, C-8) can significantly enhance biological activity and improve physicochemical and pharmacokinetic profiles. nih.gov

For a series of 2-morpholino-4-anilinoquinoline derivatives tested for anticancer activity against the HepG2 cell line, the nature of the substituent on the C4-anilino moiety played a critical role. nih.gov Specifically, compounds with a 4-chlorophenyl (3c), 4-phenoxyphenyl (3d), and 4-(4-chlorophenoxy)phenyl (3e) group at the C4-anilino position demonstrated the highest cytotoxic activity, with IC₅₀ values of 11.42 µM, 8.50 µM, and 12.76 µM, respectively. nih.gov This suggests that bulky, lipophilic groups at this position are favorable for activity.

In QSAR studies of thiazole derivatives containing a morpholine moiety, it was found that antioxidant activity increases with a decrease in molecular area, volume, and lipophilicity, and an increase in the dipole moment. pensoft.net Furthermore, the effective charges on specific atoms were critical: an increase in the charge on the morpholine oxygen atom and a decrease in the charge on the thiazole sulfur atom and the acetyl group's oxygen atom correlated with higher antioxidant activity. pensoft.net

For antimalarial quinoline derivatives, QSAR models have indicated the importance of both hydrophobic and electronic features. For example, in one model, a large hydrophobic fragment at position 2 of the quinoline core was associated with the most active compound. nih.gov In contrast, another derivative with a hydrophilic fragment in the same region showed lower inhibitory activity. nih.gov This highlights the specific nature of the structural requirements for interacting with a particular biological target.

The substitution on the fused benzene ring (ring B) of the quinolinone core also impacts activity. In a study on 4-hydroxy-1H-quinolin-2-ones, substitution at the C-6 position was shown to positively influence the inhibition of oxygen evolution rate (OER) in spinach chloroplasts. mdpi.com

Table 2: Structure-Activity Relationship (SAR) Highlights for Quinolinone Analogues

Compound Series Position of Modification Favorable Substituents/Features Biological Activity Reference
2-morpholino-4-anilinoquinolines C4-anilino moiety 4-chlorophenyl, 4-phenoxyphenyl Anticancer (HepG2) nih.gov
Quinolone derivatives General Modifications at N-1, C-2, C-3, C-5, C-6, C-7, C-8 General pharmacological properties nih.gov
Thiazole derivatives with morpholine Morpholine oxygen Increased atomic charge Antioxidant pensoft.net
Antimalarial quinolines C-2 of quinoline core Large hydrophobic fragment Anti-plasmodial nih.gov

In Silico Approaches for Biological Activity Prediction and Mechanistic Insights

Beyond QSAR, a range of other in silico techniques are employed to predict the biological activity of compounds like this compound and to elucidate their mechanisms of action at a molecular level. These methods include molecular docking, molecular dynamics (MD) simulations, and the use of predictive software based on large biological activity databases.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to understand protein-ligand interactions and to screen virtual libraries of compounds for potential binders. For a series of quinazolin-4(3H)-one-morpholine hybrids, molecular docking studies were performed against nine different molecular targets to evaluate their inhibition mechanisms. nih.gov One compound showed excellent docking scores against VEGFR1 (-11.744 kcal/mol), VEGFR2 (-12.407 kcal/mol), and EGFR (-10.359 kcal/mol), suggesting it may act as an inhibitor of these cancer-related kinases. nih.gov Similarly, docking studies on quinoline derivatives as P-glycoprotein inhibitors revealed significant binding affinities, highlighting key hydrophobic and hydrogen-bond interactions within the protein's binding site. nih.gov

To assess the stability of these predicted binding modes, molecular dynamics (MD) simulations are often performed. MD simulations model the movement of atoms and molecules over time, providing a more dynamic picture of the ligand-protein complex. For the most potent quinazoline-morpholine hybrid, MD simulations confirmed that it formed stable hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2 for over 90% of the simulation time, supporting its potential as a stable inhibitor. nih.gov

In addition to physics-based methods like docking and MD, ligand-based approaches can predict the biological activity profile of a compound without requiring knowledge of a specific protein structure. One such tool is PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities based on the structural formula of a compound by analyzing structure-activity relationships for thousands of known biologically active substances. way2drug.com This allows for the in silico assessment of a compound's potential polypharmacology—its ability to interact with multiple targets. way2drug.com

These in silico workflows, often combining target prediction, docking, MD simulations, and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, provide a comprehensive profile of a compound's potential as a drug candidate. For example, an integrated in silico study on 2-aryl-quinoline-4-carboxylic acid derivatives identified Leishmania major N-myristoyltransferase as a likely target and confirmed stable binding through docking and MD simulations. researchgate.net The study also predicted favorable pharmacokinetic properties, paving the way for experimental validation. researchgate.net

Pharmacological Activities and Molecular Mechanisms of Action of 2 Morpholin 4 Yl Quinolin 4 1h One Derivatives

Anticancer and Antiproliferative Activities

The anticancer potential of 2-(Morpholin-4-yl)quinolin-4(1H)-one derivatives stems from their ability to interfere with multiple cellular processes that are often dysregulated in cancer. These compounds have been investigated for their inhibitory effects on crucial kinases involved in cell signaling and DNA damage response, as well as their capacity to induce programmed cell death.

Inhibition of DNA-Dependent Protein Kinase (DNA-PK)

DNA-Dependent Protein Kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. imrpress.com Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiotherapy and chemotherapy. The this compound scaffold has been identified as a potent core for the development of DNA-PK inhibitors.

Following the discovery of chromen-4-one derivatives as potent DNA-PK inhibitors, research has extended to aza-heterocyclic systems, including 8-substituted 2-morpholin-4-yl-1H-quinolin-4-ones. nih.gov These analogues have demonstrated significant inhibitory activity against the DNA-PK enzyme. Potent inhibition in the low nanomolar range has been observed for several derivatives, highlighting the promise of this chemical class. nih.gov

Structure-activity relationship studies have revealed that substitutions at the 8-position of the quinolin-4-one core with aryl groups like dibenzothiophen-4-yl or dibenzofuran-4-yl can lead to highly potent inhibitors. nih.gov Further modifications at the 1-position of these substituent groups with water-solubilizing moieties have also been explored to improve the pharmacological properties of these compounds. nih.gov One notable analogue, 2-morpholin-4-yl-N-[4-(2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)dibenzothiophen-1-yl]acetamide, which shares a similar morpholinyl-substituted heterocyclic core, exhibited a remarkable DNA-PK IC₅₀ of 8 nM. nih.gov

Compound AnalogueTargetIC₅₀ (nM)Selectivity Profile
8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one (NU7441)DNA-PK14Highly selective for DNA-PK
Pyridopyrimidinone derivative with dibenzothiophen-4-yl groupDNA-PK8High potency against target enzyme

This table presents data for closely related and foundational compounds to illustrate the potency of the broader class of inhibitors.

The mechanism by which this compound derivatives inhibit DNA-PK is primarily through competitive inhibition at the ATP-binding site of the enzyme. nih.gov This mode of action is characteristic of many kinase inhibitors that prevent the phosphorylation of downstream substrates by blocking the access of ATP to the catalytic site. The structural similarity of the quinolin-4-one core to the adenine region of ATP allows it to effectively occupy the ATP-binding pocket. The 2-morpholin-4-yl substituent is considered a crucial feature for this inhibitory activity. frontiersin.org By occupying this site, the inhibitor prevents the transfer of a phosphate group from ATP to target proteins, thereby halting the DNA repair process mediated by DNA-PK. This leads to an accumulation of DNA damage in cancer cells, ultimately triggering cell death.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. nih.gov Overexpression or mutation of EGFR is a common feature in many types of cancer, making it a prime target for anticancer therapies. Quinazoline (B50416) and quinoline (B57606) derivatives have been extensively studied as EGFR inhibitors. nih.govnih.gov

While specific studies focusing exclusively on this compound derivatives as EGFR inhibitors are emerging, the broader class of quinazolinone and quinoline compounds has shown significant promise. For instance, certain 4-anilinoquinazoline derivatives have demonstrated potent inhibitory activity against EGFR with IC₅₀ values in the nanomolar range. nih.gov The inhibitory mechanism of these compounds typically involves competition with ATP at the kinase domain of EGFR, similar to their action on DNA-PK. The development of oxazolo[4,5-g]quinazolin-2(1H)-one derivatives, which share a related heterocyclic core, has been pursued to identify novel and potent EGFR inhibitors. nih.gov

Compound ClassTargetIC₅₀ Range (nM)
4-Anilinoquinazoline AnaloguesEGFRSub-nanomolar to low nanomolar
Nitro-Substituted-Azole Linked 4-Amino-quinazoline DerivativesEGFR0.37 to 12.93

This table provides IC₅₀ values for related quinazoline derivatives to indicate the potential of the quinoline-based scaffold.

Caspase-3 Inhibition Pathways (for related scaffolds)

Caspases are a family of cysteine proteases that play essential roles in programmed cell death, or apoptosis. Caspase-3 is a key executioner caspase, and its activation is a central event in the apoptotic cascade. researchgate.net The induction of apoptosis is a desirable characteristic for anticancer agents.

Studies on related quinazolinone derivatives have shown that these compounds can induce apoptosis through pathways that are dependent on caspase activation. For example, a novel quinazolinone derivative, 2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one (DQQ), has been shown to induce apoptosis in human leukemia cells. nih.gov The mechanism involves the activation of both caspase-8 and caspase-3. nih.gov This activation leads to the cleavage of downstream substrates such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. The induction of apoptosis by these compounds is often linked to the modulation of the Bcl-2 family of proteins, which regulate mitochondrial integrity and the release of pro-apoptotic factors like cytochrome c. nih.gov

Modulation of DT-Diaphorase (NQO1) Activity

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a flavoprotein that catalyzes the two-electron reduction of quinones and their derivatives. mdpi.com This enzyme can have a dual role in cancer; it can detoxify certain carcinogens, but it can also bioactivate certain anticancer quinone drugs. The modulation of NQO1 activity is therefore a potential strategy in cancer therapy.

Research into hybrids of 1,4-quinone with quinoline derivatives has demonstrated that these compounds can act as suitable substrates for NQO1. mdpi.com This interaction leads to the reduction of the quinone moiety to a hydroquinone, a process that can generate reactive oxygen species (ROS) and induce cellular stress. The cytotoxic activity of these hybrid compounds has been shown to be higher in cancer cell lines with elevated NQO1 protein levels. mdpi.com While this research focuses on quinone-quinoline hybrids, it suggests that the quinoline scaffold can be utilized to design molecules that interact with and modulate the activity of NQO1, potentially leading to selective cancer cell killing.

Cellular Mechanisms of Action (e.g., cell cycle arrest, apoptosis induction)

Quinoline derivatives have demonstrated significant potential as anticancer agents by interfering with fundamental cellular processes such as cell cycle progression and apoptosis (programmed cell death). tandfonline.comnih.gov

Cell Cycle Arrest: Several studies have shown that quinoline derivatives can halt the cell cycle at specific phases, thereby preventing cancer cell proliferation. For instance, certain novel quinoline derivatives of combretastatin A-4 have been shown to arrest the cell cycle in the G2/M phase. tandfonline.com This disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis. tandfonline.com Similarly, a DNA intercalating 4-morpholinopyrimido[4',5':4,5]thieno[2,3-b]quinoline derivative, MPSQ, was found to induce a dose-dependent G2/M phase arrest in COLO 205 colon adenocarcinoma cells. tandfonline.com Treatment with 100-μM of MPSQ increased the G2/M cell population to 25.58%, a significant rise from the 18% observed in control cells. tandfonline.com Other derivatives have been found to induce cell cycle arrest at the G0/G1 phase in leukemia cell lines. nih.gov

Apoptosis Induction: Beyond halting cell proliferation, these compounds actively induce apoptosis in cancer cells. The process is often initiated following cell cycle arrest. tandfonline.com One of the key mechanisms is the intrinsic mitochondrial pathway. tandfonline.com This is characterized by a decrease in the mitochondrial membrane potential, a critical upstream event in this apoptotic cascade. tandfonline.com For example, the derivative MPSQ was shown to cause a marked fall in mitochondrial membrane potential, confirming the involvement of mitochondria in the induced cell death. tandfonline.com Furthermore, treatment of leukemia cells with the derivative 3e, a fangchinoline derivative, led to the suppression of the PI3K/AKT and MAPK signaling pathways, which are crucial for cell survival, ultimately inducing apoptosis. nih.gov Annexin V-FITC and Propidium Iodide (PI) double staining have confirmed the apoptotic effect, with one study showing that 25 μM of MPSQ increased the apoptotic cell population to 47%. tandfonline.com

Table 1: Antiproliferative Activities of a Quinoline Derivative (Compound 12c) Against Various Cancer Cell Lines tandfonline.com
Cancer Cell LineType of CancerIC₅₀ (µM)
MCF-7Breast Cancer0.010
HL-60Leukemia0.042
HCT-116Colon Cancer0.012
HeLaCervical Cancer0.021

Antimicrobial and Antibacterial Activities

The quinoline-morpholine scaffold is a cornerstone in the development of new antimicrobial agents, demonstrating efficacy against a range of pathogenic microbes.

A primary mechanism for the antibacterial action of quinoline derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. nih.govnih.gov By targeting the ATP binding site of the gyrase B subunit (GyrB), these compounds prevent the enzyme from introducing negative supercoils into the DNA, leading to bacterial cell death. nih.gov

Several studies have quantified this inhibitory activity. A series of new quinoline hybrids were tested for their ability to inhibit S. aureus DNA gyrase ATPase. Three compounds in particular—8b, 9c, and 9d—showed potent inhibitory activity with IC₅₀ values of 1.89 µM, 2.73 µM, and 2.14 µM, respectively. These values are comparable to that of novobiocin, a known DNA gyrase inhibitor, which has an IC₅₀ of 1.636 µM. nih.gov Another novel quinoline derivative, compound 14, exhibited significant inhibitory activity against E. coli DNA gyrase with an IC₅₀ value of 3.39 μM. nih.gov

Table 2: Inhibition of S. aureus DNA Gyrase by Quinoline Hybrids nih.gov
CompoundIC₅₀ (µM)
8b1.89
9c2.73
9d2.14
Novobiocin (Reference)1.636

Quinoline-morpholine hybrids have been evaluated against a wide array of pathogenic microbes, demonstrating their potential as broad-spectrum antimicrobial agents. nih.govnih.gov Their activity spans Gram-positive and Gram-negative bacteria as well as fungal species. nih.govnih.gov

In one study, a series of quinoline-based hydroxyimidazolium hybrids were tested. Hybrid 7b was identified as a potent anti-staphylococcal agent, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against Staphylococcus aureus. nih.gov The same compound showed full inhibition of Klebsiella pneumoniae at 50 µg/mL. nih.gov Furthermore, hybrids 7a and 7b were the most effective against Mycobacterium tuberculosis H37Rv, with MIC values of 20 and 10 µg/mL, respectively. nih.gov Antifungal activity was also noted, with hybrids 7c and 7d showing remarkable activity against Cryptococcus neoformans with an MIC of 15.6 µg/mL. nih.govnih.gov Another study highlighted a novel quinoline derivative (compound 14) that exhibited potent broad-spectrum activity against bacteria and fungi with MIC values ranging from 0.66 to 3.98 μg/ml. nih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of Quinoline-Based Hybrids Against Various Pathogens nih.gov
CompoundS. aureus (µg/mL)M. tuberculosis H37Rv (µg/mL)C. neoformans (µg/mL)
7a-20-
7b210-
7c--15.6
7d--15.6
7h20--

Anti-inflammatory Properties

Quinoline derivatives have emerged as promising candidates for the management of inflammatory disorders. alliedacademies.orgresearchgate.net Their mechanism of action often involves the modulation of inflammatory pathways and the inhibition of enzymes and mediators involved in the inflammatory response.

Research has shown that certain 2-phenyl quinoline carboxamide derivatives possess significant anti-inflammatory and analgesic properties. alliedacademies.org In studies using the carrageenan-induced paw edema model in rats, these compounds demonstrated a notable reduction in inflammation. alliedacademies.org For example, a compound possessing a sugar substitution on the 2-phenyl quinoline moiety (compound 5) showed potent anti-inflammatory activity comparable to the standard drug, diclofenac sodium. alliedacademies.org Another study on indeno[1,2-c]quinoline derivatives identified compounds with potent dual inhibitory effects on neutrophil elastase (NE) release and superoxide anion generation in fMLF-activated human neutrophils. nih.gov Specifically, compound 4g was a highly potent dual inhibitor with IC₅₀ values of 0.46 µM for NE release and 0.68 µM for superoxide anion generation. nih.gov

Table 4: Anti-inflammatory Activity of Indeno[1,2-c]quinoline Derivatives nih.gov
CompoundSuperoxide Anion Generation IC₅₀ (µM)Elastase Release IC₅₀ (µM)
4g0.680.46
93.64>10
102.41>10

Antiviral Properties

The structural versatility of the quinoline nucleus has been exploited to develop potent antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). researchgate.netnih.gov The mechanism often involves targeting key viral processes or host factors essential for viral replication.

Initial studies on antibacterial fluoroquinolones revealed activity against vaccinia virus and papovaviruses. researchgate.net This prompted the synthesis of modified quinolones to optimize antiviral action. The introduction of an aryl group at the piperazine moiety shifted the activity from antibacterial to antiviral, with specific action against HIV. researchgate.net The antiviral effect appears to be related to the inhibition of viral transcription. researchgate.net

Further research on 2-aryl quinoline derivatives demonstrated that their anti-HIV activity is mediated through the inhibition of host transcription factors, specifically Nuclear Factor-kappaB (NF-κB) and Specificity Protein-1 (SP1). nih.gov These factors are crucial for HIV gene expression, and their inhibition effectively suppresses viral replication in both resting and activated primary lymphocytes. nih.gov Beyond HIV, quinoline derivatives have also shown promise against other viruses, including the Zika virus (ZIKV), where certain 2,8-bis(trifluoromethyl)quinoline derivatives were found to reduce ZIKV RNA production. nih.gov

Antimalarial Properties

Quinoline-based compounds have historically been the foundation of antimalarial chemotherapy, with drugs like chloroquine (B1663885) and quinine (B1679958). nih.gov Modern research focuses on modifying the quinoline scaffold to overcome widespread drug resistance in Plasmodium parasites. nih.govresearchgate.net

Derivatives incorporating a morpholine (B109124) ring have shown enhanced antiplasmodial activity. nih.govparahostdis.org For instance, a 4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative (compound 40b) exhibited potent activity against the Plasmodium falciparum 3D7 strain with an IC₅₀ value of 0.62 µg/mL. nih.gov Another study highlighted a derivative, SAM13-2HCl, which contains a morpholine amide modification. This compound showed a 3-fold higher efficacy in vitro against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum compared to its parent compound. parahostdis.org

Furthermore, some 4(1H)-quinolones not only act against the blood stages of the parasite but also exhibit transmission-blocking activity by preventing the exflagellation of male gametocytes, which is a crucial step in the parasite's life cycle within the mosquito vector. nih.gov

Table 5: Antimalarial Activity of Quinoline Derivatives Against P. falciparum
CompoundStrainActivity MetricValueReference
Compound 40b3D7 (sensitive)IC₅₀0.62 µg/mL nih.gov
SAM13-2HCl3D7 (sensitive)IC₅₀~0.05 µM parahostdis.org
SAM13-2HClK1 (resistant)IC₅₀~0.05 µM parahostdis.org
P4Q-146NF54Exflagellation Inhibition~100% at 0.1 µM nih.gov

*Value estimated from graphical data presented in the source.

Antitubercular Properties

Quinoline and its derivatives have been extensively investigated for their potential against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. researchgate.netrsc.org The quinoline core is a key component of several natural and synthetic compounds with demonstrated antitubercular effects. rsc.org Research into 4-anilinoquinolines and 4-anilinoquinazolines has identified novel inhibitors of Mtb, with some compounds showing high potency. nih.gov For instance, studies on related scaffolds have demonstrated that specific substitutions on the quinoline ring are crucial for Mtb inhibition. nih.gov While research has explored the replacement of a morpholine segment in analogous compounds like gefitinib, the focus has often shifted to other substitutions to enhance activity. nih.gov

The development of novel quinoline-based compounds remains a significant area of interest in the search for more effective treatments against multidrug-resistant tuberculosis strains. researchgate.net The efficacy of various quinoline substitutions, hybrids, and the introduction of electron-withdrawing groups against the Mtb H37Rv strain have been highlighted in numerous studies. researchgate.net Although direct studies on this compound are not extensively detailed, the known antitubercular potential of the broader quinoline class suggests that this derivative family warrants further investigation. researchgate.netrsc.org

Table 1: Examples of Antitubercular Activity in Related Quinoline/Quinazoline Derivatives

CompoundTarget/ScaffoldActivityReference
6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine4-AnilinoquinolineMIC90 value of 0.63-1.25 μM against Mtb nih.gov
4-(S-Butylthio)quinazolineQuinazolineMore active than isoniazid against atypical mycobacteria nih.gov

Antifungal Properties

Fungal infections represent a significant global health challenge, exacerbated by the rise of multidrug-resistant strains. nih.gov Quinoline derivatives have emerged as a promising class of compounds with potent antifungal properties. nih.govresearchgate.net Studies have shown that modifications at various positions of the quinoline nucleus, including the C-2 and C-4 positions, can yield compounds with significant activity against pathogenic fungi like Candida spp. and dermatophytes. nih.gov

Research into 2-substituted-4-amino-quinolines has produced derivatives with potent and broad-spectrum antifungal activities, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values in the range of 4-32 μg/mL. nih.gov The mechanism of action for some of these active quinolines does not involve disruption of the fungal membrane, distinguishing them from many traditional antifungal drugs. nih.gov Furthermore, certain derivatives have shown a low likelihood of inducing resistance and possess excellent stability in mouse plasma. nih.gov While specific studies on this compound derivatives are limited in the available literature, the demonstrated efficacy of substitutions at the C-2 and C-4 positions strongly supports their potential as a scaffold for novel antifungal agents. nih.govnih.gov

Table 2: Antifungal Activity of Representative Quinoline Derivatives

Compound ClassFungal StrainsActivity Range (MIC)Reference
2-substituted-4-amino-quinolinesInvasive fungi4-32 μg/mL nih.gov
Quinoline Derivative 5DermatophytesGeometric Mean = 19.14 μg/mL nih.gov
Quinoline Derivatives 2 & 3Candida spp.Geometric Mean = 47.19-50 μg/mL nih.gov

Antihypertensive Properties

The inhibition of the Angiotensin-Converting Enzyme (ACE) is a key therapeutic strategy for managing hypertension. rsc.org Quinoline derivatives have been explored for their potential as antihypertensive agents. For example, a quinoline-appended chalcone derivative has been shown to exhibit a considerable antihypertensive effect through the inhibition of ACE. rsc.org

Furthermore, studies on 8-substituted quinoline derivatives have identified compounds with excellent antihypertensive activity. nih.gov The mechanism for these compounds is suggested to be correlated with beta-blocking properties, dependent on the presence of an aryloxypropanolamine moiety. nih.gov Separately, research on a novel morphologic derivative, 4-tert-buthyl-2,6-bis(thiomorpholine-4-ilmethyl)phenol, demonstrated that it could diminish blood pressure through mechanisms involving ACE2 and nitric oxide-dependent pathways. nih.gov This finding highlights the potential contribution of the morpholine moiety to cardiovascular activity. The combination of a quinoline core with a morpholine substituent in this compound derivatives thus presents an interesting avenue for the design of new antihypertensive drugs.

Anticonvulsant Properties

Quinoline and its related heterocyclic structure, quinazolinone, are recognized as important scaffolds in the development of anticonvulsant agents. nih.govmdpi.com A variety of derivatives from these families have been synthesized and evaluated for their ability to protect against seizures in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com

Several series of novel quinazolin-4(3H)-one derivatives have shown good to superior anticonvulsant activity when compared to reference drugs. nih.gov For instance, N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides have been identified with potent effects. nih.gov The anticonvulsant effects of some 8-substituted quinolines have been linked to beta-blocking properties. nih.gov The structural features of this compound derivatives align with the general pharmacophoric requirements suggested for anticonvulsant activity, indicating their potential as candidates for further development in epilepsy treatment.

Table 3: Anticonvulsant Activity of Representative Quinoline/Quinazolinone Derivatives

Compound Class/NumberTest ModelActivity (ED50)Reference
Substituted quinoline-2(1H)-one (Compound 7)MES / sc-PTZ27.4 mg/kg / 22.0 mg/kg nih.gov
5-alkoxy- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]quinoline (Compound 9)MES19.0 mg/kg nih.gov
Quinazolinone Derivative 5fNot Specified28.90 mg/kg nih.gov
Quinazolinone Derivative 5bNot Specified47.38 mg/kg nih.gov

Photosynthesis Inhibition Studies

The quinolone ring, a core component of the studied derivatives, has been implicated in the inhibition of photosynthesis. nih.gov Research on fluoroquinolone antibiotics has revealed that these compounds can have ecotoxicological impacts on photosynthetic organisms. nih.gov The proposed mechanism of action involves the quinolone ring acting as an inhibitor at the quinone binding site in photosystem II (PS-II), a crucial enzyme in the photosynthetic electron transport chain. nih.gov

Molecular simulations have shown that quinolones can stereochemically interfere with the catalytic activity of the reaction center in PS-II. nih.gov Specifically, compounds like nalidixic acid can occupy the same binding site as the secondary quinone acceptor (QB) and interact with amino acid residues necessary for its enzymatic reduction. nih.gov Other quinolones, such as ciprofloxacin, may interfere with the transfer of energy from antenna chlorophyll molecules to the reaction center. nih.gov These findings suggest that this compound derivatives, by virtue of their quinolone core, could potentially exhibit similar inhibitory effects on photosynthetic pathways, a property relevant in the fields of herbicide development and environmental science.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which leads to a defective CFTR protein that functions as a chloride channel. frontiersin.orgcff.org Therapeutic strategies known as CFTR modulators aim to correct the function of this faulty protein. cff.org These modulators are typically classified as "correctors," which help the misfolded protein achieve the correct shape and traffic to the cell surface, or "potentiators," which hold the channel open to allow chloride to flow through. cff.org

Mutations like the deletion of phenylalanine at position 508 (F508del) result in a misfolded protein that is prematurely degraded. frontiersin.org Small molecules have been developed to rescue this and other mutations. frontiersin.org While a wide range of compounds are being investigated as CFTR modulators, the current literature from the provided search results does not specifically implicate this compound derivatives in this activity. However, the diverse biological activities of heterocyclic compounds make this an area of potential future research to determine if this specific scaffold could contribute to the development of new CFTR-modulating therapies. frontiersin.orgnih.gov

Structure Activity Relationships Sar and Structure Property Relationships Spr of 2 Morpholin 4 Yl Quinolin 4 1h One Derivatives

Impact of Substituent Modifications on Biological Activities

The biological profile of 2-(Morpholin-4-yl)quinolin-4(1H)-one derivatives can be finely tuned through strategic modifications at various positions of the core structure. These modifications influence the compound's interaction with its biological target, as well as its pharmacokinetic and pharmacodynamic properties.

Role of the Morpholine (B109124) Moiety in Target Binding and Efficacy

The morpholine ring, a common feature in many bioactive molecules, plays a multifaceted role in the biological activity of this compound derivatives. Its presence is often crucial for establishing key interactions within the binding pocket of target proteins, thereby influencing both binding affinity and efficacy.

The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial hydrogen bonds with amino acid residues in the target protein's active site. For instance, in a series of sulfonyl-morpholino-pyrimidines designed as mTOR inhibitors, the morpholine moiety was found to form a key hydrogen bond in the hinge region of the kinase. nih.gov Similarly, in certain PI3K inhibitors, the morpholine ring is a critical component for activity. nih.gov

The conformation of the morpholine ring can also be a determining factor for selectivity. The introduction of bridged morpholines in pyrazolopyrimidine inhibitors led to a dramatic improvement in selectivity for mTOR over PI3Kα. This enhanced selectivity is attributed to the deeper pocket in mTOR that can accommodate the bulkier bridged morpholine scaffold. researchgate.net

Effects of Substitutions on the Quinoline (B57606) Ring (e.g., C-8, C-3, C-6)

Modifications on the quinoline ring system are a important strategy for optimizing the biological activity of this compound derivatives. Substitutions at various positions, including C-8, C-3, and C-6, can significantly impact potency, selectivity, and pharmacokinetic properties.

While specific SAR data for substitutions on the this compound core is limited, studies on related quinoline and quinazolinone scaffolds provide valuable insights. For instance, in a series of 4-aminoquinazoline derivatives, substitutions at the C-6 position were found to influence activity. nih.gov Similarly, in a study of quinazolinone-based CDK9 inhibitors, modifications at the C-6 position with a methyl group were explored. mdpi.com

In the context of 4-substituted quinolines as antimalarial agents, the substitution pattern on the quinoline nucleus is critical. A 7-chloro group is considered optimal for activity, while a methyl group at the C-3 position reduces activity, and an additional methyl group at C-8 abolishes it. pharmacy180.com Although this data is for a different class of quinolines, it highlights the sensitivity of biological activity to the substitution pattern on the quinoline ring.

For quinazolinone-based EGFR inhibitors, it has been observed that bulkier substituents at the C-7 position are favorable for inhibitory activity. mdpi.com While this pertains to a quinazoline (B50416) core, the principle of steric bulk influencing activity in the benzo-fused ring system may be applicable to quinolin-4-ones.

Influence of Bridging Linkers and Hybridization with Other Pharmacophores (e.g., oxadiazole, 1,4-quinone)

Connecting the this compound scaffold to other pharmacophoric groups via a bridging linker is a common strategy to create hybrid molecules with novel or enhanced biological activities. The nature of the linker and the hybridized pharmacophore can profoundly influence the resulting biological profile.

Oxadiazole Linkers: The 1,3,4-oxadiazole ring is a well-known pharmacophore that has been incorporated into quinoline derivatives to generate compounds with a range of biological activities, including antimicrobial and anticancer effects. In a series of 2-(quinolin-4-ylthio)-1,3,4-oxadiazole derivatives, the nature of the substituent on the oxadiazole ring was found to be critical for antibacterial and antifungal activity. nih.gov Another study on quinoline-oxadiazole hybrids demonstrated their potential as anti-tubercular agents. nih.gov

1,4-Quinone Linkers: Hybrid molecules combining a quinoline moiety with a 1,4-quinone core have been investigated as anticancer agents. The 1,4-quinone moiety can act as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many cancer cells. The type of 1,4-quinone moiety and the nature of the linkage to the quinoline scaffold were found to be important for both NQO1 substrate activity and cytotoxic effects. researchgate.netnih.gov

The length and flexibility of the bridging linker are also critical determinants of biological activity. In a study of morpholine-bearing quinoline derivatives as cholinesterase inhibitors, the length of the methylene side chain connecting the morpholine to the quinoline core significantly impacted inhibitory potency. Derivatives with a 2-methylene linker showed better inhibition of AChE than those with 3- or 4-methylene linkers, suggesting an optimal distance is required for simultaneous binding to different sites within the enzyme. mdpi.comnih.gov

Correlations between Structural Features and Potency/Selectivity

The potency and selectivity of this compound derivatives are intricately linked to their three-dimensional structure and the specific interactions they form with their biological targets. A systematic analysis of these correlations is essential for the development of highly effective and target-specific drugs.

As a clear example from a related series of 4-N-phenylaminoquinoline derivatives containing a morpholine group, a distinct correlation between the length of the methylene linker and cholinesterase inhibitory activity was observed. This relationship highlights the importance of the spatial arrangement of key pharmacophoric features for optimal target engagement.

CompoundLinker Length (n)AChE IC₅₀ (µM)BChE IC₅₀ (µM)
11a-f 3 or 4Generally lower potencyGenerally lower potency
11g-l 2Generally higher potencyGenerally higher potency
11g 21.9428.37

Data derived from a study on 4-N-phenylaminoquinoline derivatives as cholinesterase inhibitors. nih.gov

In the context of mTOR inhibitors, the introduction of a bridged morpholine moiety dramatically increased selectivity over PI3Kα. This demonstrates that subtle conformational constraints can have a profound impact on selectivity.

Compound FeaturemTOR IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity (PI3Kα/mTOR)
Unsubstituted MorpholineSubnanomolarHigh nanomolarModerate
Bridged MorpholineSubnanomolarMicromolarUp to 26,000-fold

Illustrative data based on findings from studies on pyrazolopyrimidine mTOR inhibitors. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to this compound Analogues

Pharmacophore modeling and ligand-based drug design are powerful computational tools that aid in the discovery and optimization of novel drug candidates by identifying the essential structural features required for biological activity. These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown.

A pharmacophore model is an abstract representation of the key steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. mdpi.com For this compound analogues, a pharmacophore model would likely include features representing the hydrogen bond accepting capacity of the morpholine oxygen and the quinolinone carbonyl, as well as the hydrophobic nature of the quinoline ring system.

In a study on morpholino-triazine based PI3K/mTOR dual inhibitors, a pharmacophore model was developed which suggested that the mechanism of inhibition for both enzymes was largely the same. The model highlighted the importance of hydrogen bond acceptors on the triazine ring and a hydrogen bond donor on a urea nitrogen. core.ac.uknih.gov Such models can be used to virtually screen large compound libraries to identify novel scaffolds that fit the pharmacophore and are therefore likely to be active.

Ligand-based drug design often involves the generation of quantitative structure-activity relationship (QSAR) models. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) correlate the 3D structural properties of a series of molecules with their biological activities. mdpi.com For a series of quinoline-based anticancer agents, a 3D-QSAR model was developed to understand the structural requirements for enhancing their activity. The contour maps generated from such models can guide the design of new, more potent analogues by indicating regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. mdpi.com

These computational approaches, by providing insights into the key molecular interactions and structural requirements for activity, play a crucial role in the rational design and optimization of this compound derivatives as potential therapeutic agents.

Q & A

Q. What are the common synthetic routes for 2-(morpholin-4-yl)quinolin-4(1H)-one derivatives, and how are their structures validated?

Methodological Answer: Synthesis typically involves Mannich reactions, palladium-catalyzed reductive cyclization, or nucleophilic substitution. For example:

  • Mannich Reaction: 2-Aminoquinolin-4(1H)-one reacts with morpholine and paraformaldehyde under reflux in ethanol to yield morpholinyl derivatives. Yields range from 61% to 93%, with structural validation via 1H^1H NMR, 13C^{13}C NMR, and HRMS .
  • Palladium-Catalyzed Cyclization: 2'-Nitrochalcones undergo reductive cyclization using HCO2_2H/Ac2_2O as a CO surrogate. This method produces 2-arylquinolin-4(1H)-ones in high yields (e.g., 93% for 2-(4-methoxyphenyl)quinolin-4(1H)-one), confirmed by NMR .

Q. What spectroscopic techniques are critical for characterizing quinolin-4(1H)-one derivatives?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR identify substituent patterns and confirm regioselectivity. For example, methylene resonances at δ 1.48–1.23 ppm distinguish alkyl chain lengths in 2-alkylquinolin-4(1H)-ones .
  • HRMS: Validates molecular weight and fragmentation patterns. In Mannich reactions, HRMS confirmed derivatives like 2-(morpholinomethyl)quinolin-4(1H)-one (m/z 259.12) .
  • IR Spectroscopy: Detects functional groups (e.g., C=O at ~1650 cm1^{-1}) in morpholinyl-based compounds .

Advanced Research Questions

Q. How do substituents at the C(3) position influence the regioselectivity of bromination in 2-methylquinolin-4(1H)-ones?

Methodological Answer: Substituents dictate bromination sites:

C(3) SubstituentBromination SiteApplication
BenzylC(2) methylForms 2-(bromomethyl) derivatives for alkylation studies
Electron-donatingC(3) and C(6)Modifies antibacterial activity via quorum sensing inhibition

For 3-benzyl-2-methylquinolin-4(1H)-one, bromination occurs at the C(2) methyl group, yielding 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one. This product is a precursor for alkylation with amines (e.g., n-hexylamine) to explore structure-activity relationships .

Q. What computational methods are used to predict the vibrational spectra and electronic properties of quinolin-4(1H)-one derivatives?

Methodological Answer:

  • Density Functional Theory (DFT): Optimizes molecular geometry and calculates vibrational frequencies (e.g., B3LYP/6-31G(d) for 3-ethoxymethyl-1,4-dihydroquinolin-4-one). Results align with experimental FT-IR and FT-Raman data .
  • Hückel Molecular Orbital (HMO) Theory: Predicts electronic transitions and nonlinear optical (NLO) properties, aiding in designing photoresponsive derivatives .

Q. What role do nanocomposite catalysts play in the eco-friendly synthesis of quinolin-4(1H)-ones?

Methodological Answer: Fe3_3O4_4@SiO2_2-Diol-Phen-Pd(0) nanocomposites enable solvent-efficient carbonylative cyclization. Advantages include:

  • Reusability: Catalysts retain activity for ≥5 cycles without significant Pd leaching.
  • Green Solvents: Reactions use γ-valerolactone/water mixtures, reducing environmental impact .

Data Contradiction Analysis

Q. How can discrepancies in bromination site selectivity be resolved when comparing different studies?

Methodological Answer: Contradictions often arise from varying reaction conditions (e.g., solvent polarity, temperature) or substituent electronic effects. To resolve:

Control Experiments: Repeat reactions under standardized conditions (e.g., DCM vs. THF).

Computational Modeling: Use DFT to calculate transition state energies for bromination pathways.

Cross-Validation: Compare 1H^1H-13C^{13}C HMBC correlations to confirm substituent-directed regioselectivity .

Safety and Handling

Q. What are the safety considerations when handling quinolin-4(1H)-one derivatives in laboratory settings?

Methodological Answer:

  • Toxicity: Derivatives may exhibit acute toxicity (oral, dermal, inhalation; Category 4). Use fume hoods and PPE .
  • Waste Disposal: Neutralize brominated derivatives with Na2_2S2_2O3_3 before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.